(3S)-3-Fluoropyrrolidin-2-one

Description

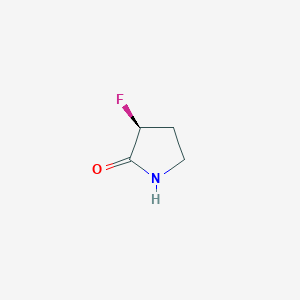

(3S)-3-Fluoropyrrolidin-2-one is a fluorinated derivative of pyrrolidin-2-one, a five-membered lactam. The stereospecific introduction of fluorine at the 3-position (S-configuration) imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and drug design. Fluorine’s high electronegativity and small atomic radius enhance metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs . This compound is frequently employed as a building block in synthesizing protease inhibitors, kinase modulators, and central nervous system-targeting agents.

Properties

Molecular Formula |

C4H6FNO |

|---|---|

Molecular Weight |

103.09 g/mol |

IUPAC Name |

(3S)-3-fluoropyrrolidin-2-one |

InChI |

InChI=1S/C4H6FNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7)/t3-/m0/s1 |

InChI Key |

OPUUXPIAXCZUOB-VKHMYHEASA-N |

Isomeric SMILES |

C1CNC(=O)[C@H]1F |

Canonical SMILES |

C1CNC(=O)C1F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Fluoropyrrolidin-2-one typically involves the fluorination of a suitable pyrrolidinone precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Fluoropyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated lactams or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into fluorinated amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated lactams, while reduction could produce fluorinated amines.

Scientific Research Applications

(3S)-3-Fluoropyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-Fluoropyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with (3S)-3-(3-Fluorophenoxy)-1-methylpyrrolidin-2-one (Q49)

- Structural Differences: Q49 features a 3-fluorophenoxy group at the 3-position and a methyl group at the 1-position, whereas (3S)-3-Fluoropyrrolidin-2-one lacks these substituents .

- Functional Implications: The phenoxy group in Q49 introduces aromaticity, enabling π-π interactions with biological targets, while the fluorine in the target compound primarily induces electronic effects (e.g., dipole moments, hydrogen bond acceptor strength).

- NMR Data: The fluorine in this compound causes a distinct downfield shift in $ ^1 \text{H-NMR} $ (δ ~4.5–5.0 ppm for adjacent protons), whereas Q49’s fluorophenoxy group produces splitting patterns due to coupling with aromatic protons .

Comparison with (3S)-3-Hydroxy-1-methylpyrrolidin-2-one

- Structural Differences : Replacement of fluorine with a hydroxyl group and addition of a methyl group at the 1-position .

- Functional Implications :

- The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility but reducing blood-brain barrier permeability compared to the fluorine-substituted analog.

- Methylation at the 1-position may sterically hinder enzymatic degradation, improving metabolic stability.

- Biological Activity : Hydroxyl-containing analogs often exhibit altered pharmacokinetics, as seen in prodrug activation pathways .

Comparison with (3S)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

- Structural Differences : This compound has an ethynyl group at the 3-position and a trifluoroethyl group at the 1-position, introducing both steric bulk and enhanced lipophilicity .

- Functional Implications :

- The trifluoroethyl group significantly increases lipophilicity (logP ~1.5 higher than the target compound), favoring membrane penetration.

- The ethynyl group allows for click chemistry modifications, enabling conjugation with biomarkers or therapeutic agents.

- Synthetic Utility : The trifluoroethyl group is often used to modulate pharmacokinetic profiles in CNS drugs .

Comparison with (5S)-1-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidin-2-one

- Structural Differences : Substitution with hydroxymethyl and pyridinyl groups introduces aromatic and hydrogen-bonding motifs .

- Functional Implications :

- The pyridine ring facilitates metal coordination and π-stacking, useful in metalloenzyme inhibitors.

- Hydroxymethyl enhances water solubility but may reduce passive diffusion across cellular membranes.

- Applications : Pyridine-containing analogs are common in antiviral and anticancer agents .

Data Tables

Table 1. Key Physical Properties

*Predicted using ChemAxon software.

Biological Activity

(3S)-3-Fluoropyrrolidin-2-one is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant case studies highlighting its therapeutic potential.

Chemical Structure and Properties

This compound features a pyrrolidinone ring with a fluorine atom at the third position. The presence of the fluorine atom significantly influences the compound's physicochemical properties, including its binding affinity and selectivity towards various biological targets.

The mechanism of action of this compound involves interactions with specific molecular targets, primarily enzymes and receptors. The fluorine atom enhances the compound's metabolic stability and alters its electronic characteristics, which can lead to improved binding properties compared to non-fluorinated analogs.

Key Mechanisms:

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of the p300 bromodomain, which plays a crucial role in regulating gene expression related to cancer progression. The best-performing derivative, CZL-046, exhibits an IC50 value of 3.3 nM against p300 and shows significant antiproliferative activity in multiple myeloma cell lines .

- Targeting c-Myc Pathway : Inhibition of p300 leads to downregulation of c-Myc and IRF4 mRNA levels, which are critical for cell proliferation and survival in cancer cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, CZL-046 demonstrated an impressive tumor growth inhibition (TGI) rate of 44% in xenograft models when administered orally at a dose of 30 mg/kg .

Other Biological Activities

Research indicates that this compound may also exhibit antibacterial properties due to its structural similarities with other heterocycles known for such activities . Its unique chemical structure allows it to interact with various biomolecules, potentially leading to diverse pharmacological effects.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| (3S)-3-Fluoropyrrolidine | Pyrrolidine | General biological activity; less studied |

| (3R)-3-Fluoropyrrolidin-2-one | Pyrrolidinone | Different stereochemistry; potential variations in activity |

| (4-Fluoropyrrolidin-2-one | Pyrrolidinone | Investigated for neuroprotective effects |

The unique stereochemistry and fluorination pattern of this compound contribute to its distinct biological profile compared to these analogs.

Case Studies

- Inhibition of p300 Bromodomain : A study focused on the development of p300 inhibitors revealed that compounds based on the this compound scaffold showed promising results against multiple myeloma cells, indicating potential for further development as anticancer agents .

- Pharmacokinetic Studies : In vivo studies have demonstrated favorable pharmacokinetic properties for derivatives of this compound, including good oral bioavailability and metabolic stability, making them suitable candidates for drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.